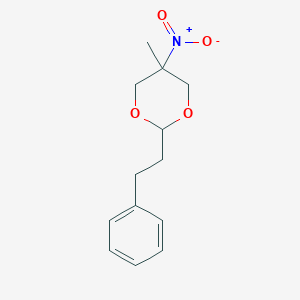![molecular formula C13H14N2O3S B14733292 Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate CAS No. 5268-66-6](/img/structure/B14733292.png)
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is a chemical compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes an ethyl ester group, a benzimidazole ring, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole coreThe reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are common.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used in the presence of bases or acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. The sulfanyl group can form covalent bonds with thiol groups in enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate
- Ethyl 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetate
- Ethyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is unique due to its combination of the benzimidazole ring and the ethyl ester group, which provides a balance of hydrophilic and lipophilic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
5268-66-6 |
|---|---|
Molekularformel |
C13H14N2O3S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)11(8(2)16)19-13-14-9-6-4-5-7-10(9)15-13/h4-7,11H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JCBDJXPAGBZJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




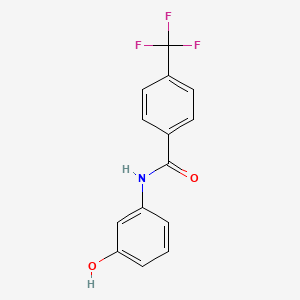
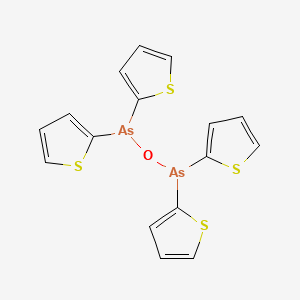
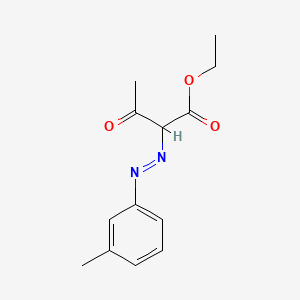
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
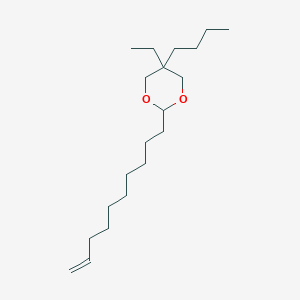
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)


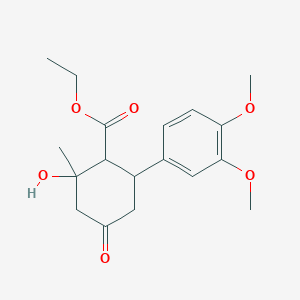

![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
